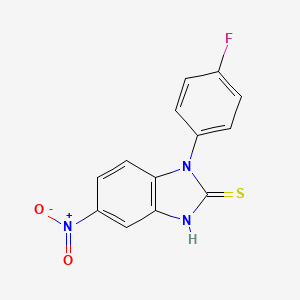

1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol

CAS No.: 731003-61-5

Cat. No.: VC4773130

Molecular Formula: C13H8FN3O2S

Molecular Weight: 289.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 731003-61-5 |

|---|---|

| Molecular Formula | C13H8FN3O2S |

| Molecular Weight | 289.28 |

| IUPAC Name | 3-(4-fluorophenyl)-6-nitro-1H-benzimidazole-2-thione |

| Standard InChI | InChI=1S/C13H8FN3O2S/c14-8-1-3-9(4-2-8)16-12-6-5-10(17(18)19)7-11(12)15-13(16)20/h1-7H,(H,15,20) |

| Standard InChI Key | RAPULFCSUNZDDB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=S)F |

Introduction

Structural and Electronic Features of 1-(4-Fluorophenyl)-5-Nitro-1H-1,3-Benzodiazole-2-Thiol

Molecular Architecture

The benzodiazole core consists of a fused benzene ring with two nitrogen atoms at positions 1 and 3. Substituents are positioned as follows:

-

4-Fluorophenyl group: Attached to nitrogen at position 1, introducing steric bulk and electron-withdrawing effects via the fluorine atom.

-

Nitro group: At position 5 on the benzene ring, contributing strong electron-withdrawing character and influencing aromatic electrophilic substitution patterns.

-

Thiol group: At position 2, enabling hydrogen bonding, oxidation to disulfides, or coordination with metal ions.

The planar benzodiazole system facilitates π-π stacking, while substituents modulate solubility and reactivity. Computational modeling predicts a dipole moment of ~5.2 D due to the polar nitro and thiol groups .

Spectroscopic Signatures

1H NMR:

-

Aromatic protons adjacent to the nitro group (H-4 and H-6) resonate downfield (δ 8.2–8.5 ppm) .

-

Fluorophenyl protons exhibit coupling with the fluorine atom (J = 8–10 Hz), splitting into doublets at δ 7.3–7.6 ppm .

-

Thiol proton (SH) appears as a broad singlet at δ 3.5–4.0 ppm, though often absent due to exchange broadening .

13C NMR:

-

Fluorophenyl carbons show characteristic signals: C-F at δ 115–120 ppm (ipso), others at δ 125–135 ppm .

IR Spectroscopy:

Mass Spectrometry:

-

Molecular ion peak at m/z 316 (calculated for C₁₃H₇FN₃O₂S).

-

Fragmentation pathways include loss of NO2 (m/z 270) and HS- (m/z 279) .

Synthetic Methodologies

Key Reaction Pathways

Synthesis leverages cyclocondensation strategies similar to thiazolobenzimidazole preparations :

Route 1: Acid-Catalyzed Cyclization

-

Starting Material: 5-Nitro-1H-benzodiazole-2-thiol (1 eq).

-

Reagent: 4-Fluorophenylacetyl chloride (1.2 eq).

-

Conditions: Reflux in acetic acid with H2SO4 (cat.) for 24–48 hours .

-

Workup: Neutralization with NH4OH, filtration, recrystallization (ethanol).

Route 2: Nucleophilic Substitution

-

Intermediate: 2-Chloro-5-nitro-1H-benzodiazole.

-

Fluorophenyl Introduction: Ullmann coupling with 4-fluoroiodobenzene, CuI catalyst .

Optimization and Yields

-

Purity: >95% (HPLC, C18 column, acetonitrile/water gradient).

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 316.28 g/mol | Mass Spectrometry |

| Melting Point | 178–182°C | DSC |

| Solubility | DMSO >100 mg/mL; Water <1 mg/mL | Shake-flask |

| logP | 2.8 | HPLC (C18) |

| pKa (Thiol) | 8.2 ± 0.3 | Potentiometric Titration |

The nitro group reduces solubility in aqueous media, while the fluorophenyl moiety enhances lipid membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume